molecular formula C23H21N3O2S2 B2581079 N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 923201-81-4

N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No. B2581079
CAS RN: 923201-81-4
M. Wt: 435.56
InChI Key: ISJWFLPEGGIZCC-UHFFFAOYSA-N
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Description

N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide is a useful research compound. Its molecular formula is C23H21N3O2S2 and its molecular weight is 435.56. The purity is usually 95%.
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Scientific Research Applications

Kinase Inhibitory and Anticancer Activities

N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide derivatives demonstrate significant potential in inhibiting Src kinase activities. For example, N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their ability to inhibit Src kinase and exhibit anticancer activities. These compounds, particularly the 4-fluorobenzylthiazolyl derivative, showed notable inhibition in the cell proliferation of breast carcinoma and leukemia cells (Fallah-Tafti et al., 2011).

Cytotoxicity Against Human Cancer Cell Lines

Several novel compounds containing the N-(4-methoxybenzo[d]thiazol-2-yl)acetamide structure have been synthesized and tested for cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. These compounds showed potential as inhibitors against these cell lines, with some demonstrating higher efficacy than standard treatments like sorafenib (Ding et al., 2012).

Synthesis and Characterization for Antimicrobial Activities

Novel thiazole derivatives, including those with N-(4-methoxybenzo[d]thiazol-2-yl)acetamide structure, have been synthesized and characterized. Their antimicrobial activities against various bacterial and fungal strains have been evaluated, showing significant potential in this area. Some compounds exhibited higher anti-bacterial and anti-fungal activities compared to others (Saravanan et al., 2010).

Antitumor Screening

A range of N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide derivatives have been subjected to antitumor screening. Some of these compounds displayed significant activity against a variety of cancer cell lines, making them candidates for further investigation in cancer therapy (Evren et al., 2019).

properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylsulfanylphenyl)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S2/c1-28-19-4-3-5-20-22(19)25-23(30-20)26(15-17-10-12-24-13-11-17)21(27)14-16-6-8-18(29-2)9-7-16/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJWFLPEGGIZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)CC4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide

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